2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride

Description

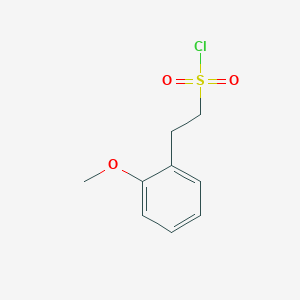

2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride (-SO$2$Cl) group attached to the first carbon of an ethane backbone, with a 2-methoxyphenyl substituent on the second carbon. The methoxy group (-OCH$3$) at the ortho position of the phenyl ring confers electron-donating properties, influencing the compound’s reactivity and solubility.

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-13-9-5-3-2-4-8(9)6-7-14(10,11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMDXCFYOFABLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017226-39-9 | |

| Record name | 2-(2-methoxyphenyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Methoxyphenyl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(2-Methoxyphenyl)ethanol+Thionyl chloride→2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group or further oxidize it to a carbonyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or alcohols under basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonyl hydrides: Formed by reduction reactions.

Scientific Research Applications

2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.

Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.

Material Science: For the modification of polymers and other materials to enhance their properties.

Biological Studies: As a probe to study enzyme mechanisms and protein interactions

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of covalent bonds with target molecules. The methoxyphenyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride with structurally related sulfonyl chlorides, highlighting differences in substituents, molecular weight, and key properties:

Reactivity and Functional Group Effects

- Electron-Donating vs.

- Steric Effects: Compounds like 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride exhibit steric hindrance due to dual substituents on the same carbon, which may slow reaction kinetics compared to monosubstituted analogs.

Biological Activity

2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H11ClO2S

- Molecular Weight : 218.70 g/mol

The biological activity of this compound primarily stems from its ability to act as a sulfonamide. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, acting as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis pathway. The following table summarizes the key biochemical pathways affected by this compound:

| Pathway | Effect |

|---|---|

| Folic Acid Synthesis | Inhibition of bacterial growth |

| Enzyme Inhibition | Targeting dihydropteroate synthetase |

| Metabolic Pathway Modulation | Altered cellular metabolism |

Biological Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antibacterial properties. The compound has been shown to be effective against various strains of bacteria, including resistant strains. The following highlights its biological activities:

- Antibacterial Activity : Demonstrated efficacy against Gram-positive and Gram-negative bacteria, with particular effectiveness noted in laboratory studies.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in bacterial metabolism, which contributes to its antibacterial properties.

- Potential Antitumor Activity : Preliminary studies suggest that some sulfonamide derivatives may exhibit antitumor effects, although further research is needed to confirm these findings.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial colony counts for both Staphylococcus aureus and Escherichia coli when treated with this compound. -

Mechanistic Insights :

Research by Jones et al. (2024) explored the mechanism of action of sulfonyl chlorides in inhibiting bacterial growth. The study demonstrated that this compound effectively disrupted folic acid synthesis pathways in susceptible bacteria. -

Pharmacokinetics :

A pharmacokinetic study highlighted that this compound is well-absorbed when administered orally and shows a favorable distribution profile in body tissues, suggesting potential for systemic therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves reacting 2-methoxyphenol with thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H) under controlled conditions. Key steps include:

- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions (e.g., oxidation or decomposition) .

- Solvent selection : Use anhydrous dichloromethane (DCM) to dissolve intermediates and improve reaction homogeneity .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture ingress, which can hydrolyze the sulfonyl chloride group .

- Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances yield. Monitor progress by TLC or HPLC to isolate the product before degradation .

Q. What are the primary chemical reactions and reactivity trends of this compound with common nucleophiles?

- Reactivity : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key reactions include:

- Sulfonamide formation : React with primary/secondary amines (e.g., benzylamine) in DCM with a base (e.g., pyridine) to neutralize HCl .

- Sulfonate ester synthesis : Use alcohols (e.g., methanol) under mild conditions (room temperature, 2–4 hours) .

- Trends : The electron-donating methoxy group at the ortho position may reduce electrophilicity of the sulfonyl chloride compared to chloro-substituted analogs, requiring longer reaction times .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to its corrosive nature (H314: causes severe skin burns) .

- Storage : Store at 2–8°C in sealed, argon-purged containers to prevent hydrolysis. Desiccants (e.g., silica gel) should be included to absorb moisture .

Advanced Research Questions

Q. How do electronic and steric effects of the methoxy group influence the reactivity of this compound compared to other aryl-substituted analogs?

- Electronic Effects : The ortho-methoxy group introduces steric hindrance and electron-donating resonance effects, reducing sulfonyl chloride electrophilicity. This contrasts with electron-withdrawing groups (e.g., Cl or F) in analogs like 2-(4-fluorophenyl) derivatives, which enhance reactivity .

- Experimental Validation : Compare reaction kinetics (e.g., with aniline) using NMR or LC-MS. For example, rate constants for sulfonamide formation may be 20–30% lower than chloro-substituted analogs due to steric hindrance .

Q. What computational methods are recommended to model the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Use Gaussian or ORCA to optimize transition states (e.g., B3LYP/6-31G* level) and analyze activation energies for substitution at the sulfur center .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DCM) to assess how polarity influences reaction pathways .

- Outcome : Predict regioselectivity in reactions with bifunctional nucleophiles (e.g., cysteine) by mapping electrostatic potential surfaces .

Q. What strategies can resolve contradictions in reported biological activities of sulfonyl chloride derivatives, such as antimicrobial efficacy versus toxicity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., para-methoxy vs. ortho-chloro) and test against Gram-positive/negative bacteria (e.g., Bacillus subtilis, E. coli) .

- Toxicity Profiling : Use in vitro assays (e.g., MTT on mammalian cells) to correlate cytotoxicity with logP values. Hydrophobic analogs (higher logP) may exhibit greater membrane disruption but higher toxicity .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to disentangle electronic, steric, and solubility factors contributing to activity discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.